molecular formula C8H16ClNO3 B7970409 (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B7970409
M. Wt: 209.67 g/mol
InChI Key: BKNZVLSJCYPDLJ-FJXQXJEOSA-N
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Description

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, an amino group, and an ester functionality, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.

    Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles under acidic conditions.

    Introduction of Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents like sodium cyanoborohydride.

    Esterification: The ester functionality is introduced through esterification reactions using methanol and acid catalysts such as sulfuric acid.

    Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for cyclization and esterification steps, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Ammonia or primary amines for amide formation.

Major Products

    Oxidation: Oximes, nitroso compounds.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Table 1: Synthesis Yields of Amino Acid Methyl Esters

EntryAmino AcidProductYield (%)
1Glycine(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester HCl95
2L-AlanineL-Alanine methyl ester HCl92
3L-TyrosineL-Tyrosine methyl ester HCl93
4D-Aspartic AcidD-Aspartic acid methyl ester HCl98

Biological Activities

Research indicates that compounds derived from tetrahydropyran structures exhibit significant biological activities. The (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride has been evaluated for its potential as an antitumoral agent. Studies have shown that derivatives containing the tetrahydropyran moiety can act as inhibitors of key proteins involved in cancer progression, such as CDK2, thus demonstrating their potential in cancer therapeutics .

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects of various tetrahydropyran derivatives on colorectal cancer cells (HCT-116), certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency against tumor cells. The most effective compounds displayed IC50 values as low as 75 µM .

Pharmaceutical Applications

The compound's structural features make it suitable for pharmaceutical applications. Its stability as a hydrochloride salt enhances its usability in drug formulations. Moreover, the compound's ability to serve as an intermediate in the synthesis of bioactive molecules positions it as a valuable building block in medicinal chemistry .

Other Applications

Beyond pharmaceuticals, this compound can be utilized in:

  • Food Industry : As a flavoring agent or food additive due to its amino acid properties.
  • Biochemical Research : As a reagent in peptide synthesis and other biochemical assays.

Mechanism of Action

The mechanism of action of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring and ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride: The enantiomer of the compound with different biological activity.

    Amino acids with similar side chains: Compounds like proline or pipecolic acid derivatives.

    Other tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is unique due to its combination of a chiral center, tetrahydropyran ring, and ester functionality. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action

Biological Activity

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride, also referred to as amino(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride, is a compound of interest in various fields, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, applications, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₈H₁₆ClNO₃
  • Molecular Weight : 209.6723 g/mol
  • CAS Number : 1260637-54-4

This compound is characterized by its tetrahydropyran structure, which contributes to its biological properties and potential therapeutic applications.

1. Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals that target neurological disorders. Its unique structure enhances drug efficacy and specificity, making it a valuable component in drug formulation aimed at improving solubility and bioavailability of active ingredients .

2. Biochemical Research

The compound is utilized in studies related to amino acid metabolism. It aids researchers in understanding metabolic pathways and developing therapeutic strategies for various conditions, including metabolic disorders . Additionally, its derivatives have shown promise as antibacterial and antioxidant agents, with specific 4H-pyran derivatives demonstrating significant cytotoxic activity against cancer cell lines such as HCT-116 .

3. Drug Formulation

Due to its properties, this compound is integral in formulating drug delivery systems that enhance the pharmacokinetic profiles of drugs. It improves the solubility of poorly soluble drugs, thereby increasing their bioavailability .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of derivatives related to this compound:

StudyActivityFindings
AntibacterialDerivatives exhibited lower IC50 values than ampicillin against Gram-positive bacteria.
AntioxidantCompounds demonstrated strong DPPH scavenging abilities, with some outperforming standard antioxidants like BHT.
CytotoxicityCertain derivatives suppressed HCT-116 cell proliferation with IC50 values as low as 75.1 µM, indicating potential for cancer treatment.

Mechanistic Insights

Research into the mechanisms of action for these compounds has revealed that they may inhibit critical pathways involved in cell proliferation and survival:

  • CDK2 Inhibition : Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, suggesting their potential as anticancer agents .
  • Apoptotic Induction : The activation of caspase pathways has been observed in treated cancer cells, indicating that these compounds may promote apoptosis in malignant cells .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(oxan-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZVLSJCYPDLJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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